molecular formula C22H30ClN5O B5175445 1-[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one

1-[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one

Cat. No.: B5175445
M. Wt: 416.0 g/mol
InChI Key: XITHHVZPCDVFPO-UHFFFAOYSA-N
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Description

1-[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one is a complex organic compound that features a piperazine and piperidine ring system, along with a chlorophenyl and methylpyrazol moiety

Properties

IUPAC Name

1-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30ClN5O/c1-18-7-9-24-28(18)11-8-22(29)27-10-3-6-21(17-27)26-14-12-25(13-15-26)20-5-2-4-19(23)16-20/h2,4-5,7,9,16,21H,3,6,8,10-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITHHVZPCDVFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CCC(=O)N2CCCC(C2)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting 3-chlorophenylamine with ethylene glycol in the presence of a catalyst to form 1-(3-chlorophenyl)piperazine.

    Formation of the piperidine ring: This involves the reaction of 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane to form 1-[3-(3-chlorophenyl)piperazin-1-yl]piperidine.

    Introduction of the pyrazole moiety: The final step involves the reaction of 1-[3-(3-chlorophenyl)piperazin-1-yl]piperidine with 5-methylpyrazole in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides to form reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its interactions with various biological targets, such as serotonin and dopamine receptors.

    Pharmacology: It is used in research to understand its effects on neurotransmitter systems and its potential as a psychoactive drug.

    Biochemistry: The compound is used to study enzyme interactions and receptor binding affinities.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one involves its interaction with various molecular targets, including:

    Serotonin Receptors: The compound may act as an agonist or antagonist at serotonin receptors, influencing mood and behavior.

    Dopamine Receptors: It may also interact with dopamine receptors, affecting reward and pleasure pathways.

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to changes in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]-3-(5-methylpyrazol-1-yl)propan-1-one: Similar structure but with a propyl group instead of a piperidine ring.

    3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: Similar structure but with a diphenyl group instead of a pyrazole moiety.

Uniqueness

1-[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one is unique due to its combination of a piperazine and piperidine ring system with a chlorophenyl and methylpyrazol moiety. This unique structure allows it to interact with multiple biological targets, making it a valuable compound for research in medicinal chemistry and pharmacology.

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